2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate

Catalog No.
S960468
CAS No.
383907-31-1
M.F
C43H78NO8P
M. Wt
768.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8...

CAS Number

383907-31-1

Product Name

2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate

IUPAC Name

2-azaniumylethyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] phosphate

Molecular Formula

C43H78NO8P

Molecular Weight

768.1 g/mol

InChI

InChI=1S/C43H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44)39-49-42(45)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,41H,3-10,12,14-16,18,20-21,23,25-27,29,31-40,44H2,1-2H3,(H,47,48)/b13-11-,19-17-,24-22-,30-28-/t41-/m1/s1

InChI Key

ANRKEHNWXKCXDB-BHFWLYLHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Description

The exact mass of the compound 2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of phosphatidylethanolamine 38:4 zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Here's what we do know based on the chemical structure:

  • Class of molecule

    The chemical name indicates it belongs to a class of molecules called phospholipids. Phospholipids are essential components of cell membranes .

  • Specific components:

    • (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy] : This part of the molecule likely contains a fatty acid with a specific structure, containing 20 carbons and four double bonds in a specific configuration (5Z,8Z,11Z,14Z). This fatty acid is likely arachidonic acid, a polyunsaturated fatty acid known to play a role in cell signaling .
    • octadecanoyloxy : This indicates another fatty acid with 18 carbons attached to the molecule.
    • 2-azaniumylethyl : This part represents a positively charged headgroup, potentially ethanolamine. Phospholipids with ethanolamine headgroups are a major class known as phosphatidylethanolamines (PE) .

Given this information, some potential research areas for 2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate include:

  • Studies on the role of specific fatty acid combinations in membrane structure and function.
  • Investigations into phospholipid interactions with membrane proteins.
  • Research on the potential biological activity of the molecule itself, particularly related to signaling pathways involving arachidonic acid.

2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate is a complex phospholipid compound characterized by its unique structural features. Its molecular formula is C43H78NO8P, and it has a molecular weight of approximately 749.1 g/mol. The compound contains a positively charged ammonium group (2-azaniumylethyl), two distinct fatty acid moieties—icosa-5,8,11,14-tetraenoic acid and octadecanoic acid—attached via ester linkages to a glycerol backbone modified with a phosphate group. This structure suggests potential applications in biochemistry and nanotechnology due to its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic environments .

  • Esterification: The formation of the ester bonds between the fatty acids and the glycerol backbone occurs through condensation reactions with the release of water.
  • Hydrolysis: In aqueous environments, the ester bonds can undergo hydrolysis, leading to the release of fatty acids and glycerol.
  • Phosphorylation: The phosphate group can participate in phosphorylation reactions with alcohols or other nucleophiles.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its role as a phospholipid. Phospholipids are essential components of cell membranes and play critical roles in various biological processes:

  • Membrane Formation: The amphiphilic nature allows it to form bilayers in aqueous environments, mimicking biological membranes.
  • Cell Signaling: Phospholipids are involved in signaling pathways; modifications can influence cellular responses.
  • Drug Delivery: Due to its lipid nature, it may serve as a carrier for drug molecules in targeted delivery systems.

Research indicates that compounds similar to this one exhibit anti-inflammatory and immunomodulatory effects, suggesting potential therapeutic applications .

Synthesis of 2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate typically involves several key steps:

  • Synthesis of Fatty Acid Derivatives: The starting materials are often fatty acids that are modified to introduce double bonds (for example, through dehydrogenation).
  • Glycerol Modification: Glycerol is reacted with the fatty acid derivatives to form the glycerol backbone with ester linkages.
  • Phosphorylation: Finally, a phosphate group is introduced through phosphorylation reactions using phosphoric acid or similar reagents.

These methods ensure that the compound retains its structural integrity while allowing for scalability in synthesis .

The applications of 2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate include:

  • Nanoparticle Formulations: Utilized in drug delivery systems where lipid nanoparticles encapsulate therapeutic agents.
  • Vaccine Development: As an adjuvant or delivery vehicle for vaccines due to its ability to enhance immune responses.
  • Biomaterials: Potential use in creating biocompatible materials for medical implants or tissue engineering .

Interaction studies involving 2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate typically focus on its interactions with proteins and other biomolecules:

  • Protein Binding: Investigating how this phospholipid interacts with membrane proteins can provide insights into its role in cellular signaling.
  • Lipid Bilayer Formation: Studies on how this compound integrates into lipid bilayers help understand its stability and functionality in biological membranes.
  • Drug Interaction: Evaluating how well it encapsulates and releases drugs can inform its effectiveness as a drug delivery system.

These studies are essential for elucidating the compound's mechanism of action and optimizing its applications .

Several compounds share structural similarities with 2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1. 2-aminoethoxy[(2R)-2,3-bis[(5Z,8Z,...]Contains multiple unsaturated fatty acidsMore complex structure with additional functional groups
2. 3-hydroxy-2-(octadecanoyloxy)...Hydroxyl group additionDifferent biological activity due to hydroxyl modification
3. Phosphatidylcholine derivativesCommon phospholipid structureWidely studied for membrane dynamics

These compounds highlight the uniqueness of 2-azaniumylethyl (2R)-2-[(5Z,8Z,...], particularly regarding its specific fatty acid composition and potential applications in drug delivery systems .

Physical Description

Solid

XLogP3

12.7

Other CAS

61216-62-4

Dates

Modify: 2023-08-16

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